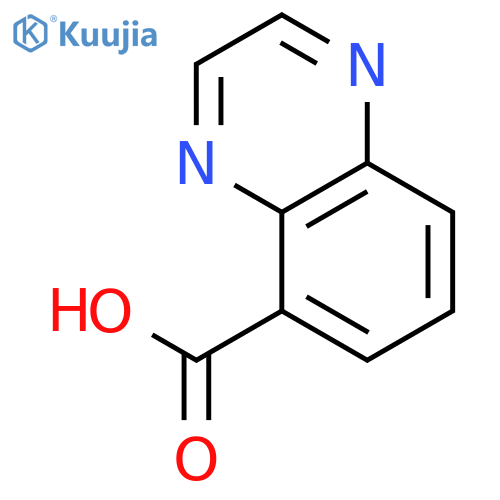Cas no 6924-66-9 (Quinoxaline-5-carboxylic acid)

Quinoxaline-5-carboxylic acid structure
商品名:Quinoxaline-5-carboxylic acid
Quinoxaline-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- Quinoxaline-5-carboxylic acid
- 5-Quinoxalinecarboxylicacid
- FT-0647246
- InChI=1/C9H6N2O2/c12-9(13)6-2-1-3-7-8(6)11-5-4-10-7/h1-5H,(H,12,13
- SCHEMBL950048
- VU0085233-3
- J-524210
- 6924-66-9
- A836407
- AB12722
- EU-0033336
- CS-W022952
- AKOS000270304
- AMY14070
- EN300-134506
- QUINOXALINE-5-CARBOXYLICACID
- SS-4030
- BB 0253150
- DTXSID00354595
- SY039594
- Z1201621887
- MFCD02854494
- STL554478
- ALBB-021420
- 5-quinoxalinecarboxylic acid
- BBL100684
- DB-028029
-
- MDL: MFCD02854494
- インチ: InChI=1S/C9H6N2O2/c12-9(13)6-2-1-3-7-8(6)11-5-4-10-7/h1-5H,(H,12,13)
- InChIKey: QLZNISOPACYKOR-UHFFFAOYSA-N
- ほほえんだ: OC(=O)C1=C2N=CC=NC2=CC=C1
計算された属性
- せいみつぶんしりょう: 174.04300
- どういたいしつりょう: 174.043
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 208
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 63.1A^2
じっけんとくせい
- 密度みつど: 1.421
- ふってん: 394.8°C at 760 mmHg
- フラッシュポイント: 192.6°C
- 屈折率: 1.697
- PSA: 63.08000
- LogP: 1.32800
Quinoxaline-5-carboxylic acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P261-P280-P305+P351+P338
-
危険物標識:

- 危険レベル:IRRITANT
- ちょぞうじょうけん:Sealed in dry,Room Temperature
Quinoxaline-5-carboxylic acid 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Quinoxaline-5-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A108074-5g |
Quinoxaline-5-carboxylic acid |
6924-66-9 | 97% | 5g |
$102.0 | 2025-02-22 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB07328-1g |
Quinoxaline-5-carboxylic acid |
6924-66-9 | 97% | 1g |
521.00 | 2021-07-09 | |
| Enamine | EN300-134506-0.5g |
quinoxaline-5-carboxylic acid |
6924-66-9 | 95.0% | 0.5g |
$23.0 | 2025-03-21 | |
| Enamine | EN300-134506-10.0g |
quinoxaline-5-carboxylic acid |
6924-66-9 | 95.0% | 10.0g |
$187.0 | 2025-03-21 | |
| eNovation Chemicals LLC | D517204-25g |
Quinoxaline-5-carboxylic acid |
6924-66-9 | 97% | 25g |
$1720 | 2024-05-24 | |
| eNovation Chemicals LLC | D517204-50g |
Quinoxaline-5-carboxylic acid |
6924-66-9 | 97% | 50g |
$2800 | 2024-05-24 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-296182-250mg |
Quinoxaline-5-carboxylic acid, |
6924-66-9 | 250mg |
¥1354.00 | 2023-09-05 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Q82280-1g |
Quinoxaline-5-carboxylic acid |
6924-66-9 | 1g |
¥506.0 | 2021-09-04 | ||
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB07328-0.25g |
Quinoxaline-5-carboxylic acid |
6924-66-9 | 97% | 0.25g |
204.00 | 2021-07-09 | |
| Ambeed | A108074-10g |
Quinoxaline-5-carboxylic acid |
6924-66-9 | 97% | 10g |
$203.0 | 2025-02-22 |
Quinoxaline-5-carboxylic acid 関連文献
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
-
Louis Porte RSC Adv., 2014,4, 64506-64513
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
6924-66-9 (Quinoxaline-5-carboxylic acid) 関連製品
- 103942-88-7(1-Phenazinecarboxylicacid, 7-methyl-)
- 2538-68-3(Phenazine-1-carboxylic acid)
- 23462-25-1(1,6-Phenazinedicarboxylicacid)
- 79426-14-5(1,5-Naphthyridine-4-carboxylic acid)
- 90418-64-7(1,5-Naphthyridine-3-carboxylic acid)
- 6924-71-6(Methyl quinoxaline-5-carboxylate)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:6924-66-9)Quinoxaline-5-carboxylic acid

清らかである:99%/99%
はかる:10g/25g
価格 ($):183.0/450.0